N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

Physicochemical profiling Lipophilicity Molecular weight

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide (CAS 1706074-38-5) is a synthetic organic molecule belonging to the pyrazole-4-sulfonamide class, characterized by a cyclopropanesulfonamide pharmacophore tethered to a tetrahydropyranylmethyl-substituted pyrazole core. Its molecular formula is C12H19N3O3S with a molecular weight of 285.36 g/mol.

Molecular Formula C12H19N3O3S
Molecular Weight 285.36
CAS No. 1706074-38-5
Cat. No. B2419731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide
CAS1706074-38-5
Molecular FormulaC12H19N3O3S
Molecular Weight285.36
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3
InChIInChI=1S/C12H19N3O3S/c16-19(17,12-1-2-12)14-11-7-13-15(9-11)8-10-3-5-18-6-4-10/h7,9-10,12,14H,1-6,8H2
InChIKeyXQZOVQWVZGYAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide – Compound Identity, Class Context, and Procurement Baseline


N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide (CAS 1706074-38-5) is a synthetic organic molecule belonging to the pyrazole-4-sulfonamide class, characterized by a cyclopropanesulfonamide pharmacophore tethered to a tetrahydropyranylmethyl-substituted pyrazole core. Its molecular formula is C12H19N3O3S with a molecular weight of 285.36 g/mol . The compound contains a cyclopropane ring—a structural feature associated with conformational restriction and metabolic stability in medicinal chemistry—distinguishing it from linear-alkyl sulfonamide congeners. Chemically, it incorporates a pyrazole ring as the central heterocycle, a tetrahydropyran ring as a solubilizing group, and a sulfonamide linkage that may engage hydrogen-bond networks in biological targets. This compound has been cataloged by chemical suppliers as a research-grade synthetic intermediate and potential pharmacological tool compound, placed within the broader landscape of pyrazole sulfonamide derivatives that have been investigated across diverse therapeutic areas including N-myristoyltransferase (NMT) inhibition, MALT1 protease modulation, kinase inhibition, and anti-inflammatory applications [1].

Why a Generic Pyrazole Sulfonamide Cannot Substitute for CAS 1706074-38-5 in Target-Focused Research


Within the pyrazole sulfonamide chemical space, minor structural perturbations—including the nature of the sulfonamide substituent, the linker between the pyrazole and tetrahydropyran moieties, and the substitution pattern on the pyrazole ring—have been demonstrated to produce orders-of-magnitude differences in target potency, selectivity, and pharmacokinetic behavior [1]. The cyclopropanesulfonamide group present in CAS 1706074-38-5 is not interchangeable with linear alkyl sulfonamides (e.g., propane-1-sulfonamide) or aryl sulfonamides, as the cyclopropane ring imposes distinct conformational constraints, alters the pKa of the sulfonamide NH, and modifies the three-dimensional presentation of the sulfonamide oxygen atoms for hydrogen-bond interactions [2]. In the Trypanosoma brucei N-myristoyltransferase (TbNMT) pyrazole sulfonamide series, modifications to the sulfonamide substituent alone were shown to shift IC50 values from sub-nanomolar to micromolar ranges, underscoring that in-class compounds cannot be assumed bioequivalent [1]. For procurement decisions, selecting this specific cyclopropanesulfonamide variant over a generic pyrazole sulfonamide is justified when the research objective requires precise structure–activity relationship (SAR) mapping around the sulfonamide binding pocket, when the cyclopropane ring is hypothesized to confer metabolic or selectivity advantages, or when synthetic elaboration of the cyclopropane moiety is planned as a diversification strategy.

Quantitative Differentiation Evidence for CAS 1706074-38-5 Against Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: Cyclopropanesulfonamide vs. Propane-1-sulfonamide Analog

CAS 1706074-38-5 (C12H19N3O3S, MW 285.36 g/mol) possesses a lower molecular weight and a smaller, more conformationally restricted sulfonamide substituent compared to its closest commercially cataloged analog, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide (CAS 1706275-82-2, C12H21N3O3S, MW 287.38 g/mol) . The cyclopropane ring in CAS 1706074-38-5 occupies less three-dimensional space than the n-propyl chain and is expected to reduce lipophilicity (lower calculated logP) relative to the propane-1-sulfonamide analog, a property that can influence membrane permeability, plasma protein binding, and metabolic clearance. In pyrazole sulfonamide NMT inhibitor series, reduction of lipophilicity via sulfonamide modification was demonstrated to improve selectivity and central nervous system (CNS) penetration, as polar surface area and logP values were key determinants of blood–brain barrier permeability [1].

Physicochemical profiling Lipophilicity Molecular weight Lead optimization

Conformational Restriction: Cyclopropane Ring vs. Acyclic Sulfonamide Substituents

The cyclopropanesulfonamide group in CAS 1706074-38-5 imposes significant conformational restriction compared to acyclic sulfonamide analogs such as propane-1-sulfonamide (CAS 1706275-82-2) or ethanesulfonamide derivatives. The cyclopropane ring locks the C–S bond in a constrained orientation, limiting the rotational freedom of the sulfonamide group and pre-organizing the molecule for target binding. This conformational pre-organization can reduce the entropic penalty upon target engagement, potentially translating to improved binding affinity [1]. In kinase inhibitor development programs, cyclopropanesulfonamide groups have been employed to enhance potency and metabolic stability compared to acyclic alkyl sulfonamides, as the cyclopropane ring is less susceptible to oxidative metabolism at the α-carbon position [2]. While direct comparative IC50 or Ki data for CAS 1706074-38-5 against the propane-1-sulfonamide analog are not available in the public domain, the class-level precedent supports that the cyclopropane constraint constitutes a non-trivial structural differentiation relevant to both binding thermodynamics and metabolic fate.

Conformational analysis Sulfonamide bioisosteres Metabolic stability Structure-based drug design

Linker Differentiation: Methylene-Bridged vs. Directly Attached Tetrahydropyran-Pyrazole Connectivity

CAS 1706074-38-5 features a methylene (–CH2–) linker between the tetrahydropyran ring and the N1 position of the pyrazole, in contrast to the directly attached isomer N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide (CAS 1797985-15-9) . This single-atom linker variation alters the spatial relationship between the tetrahydropyran oxygen and the pyrazole ring, affecting both the vector of the solubilizing group and the overall molecular shape. In pyrazole sulfonamide NMT inhibitor optimization, modifications to the pyrazole N1 substituent—including linker length and geometry—were shown to significantly impact target potency, with some linker variations producing >100-fold changes in IC50 [1]. The methylene linker in CAS 1706074-38-5 provides an additional degree of conformational freedom compared to the directly attached isomer, which may influence how the tetrahydropyran ring engages with solvent-exposed regions of a binding pocket or with polar protein surfaces.

Linker optimization Pyrazole substitution Structure–activity relationship Binding mode

Class-Level Target Engagement Potential: Pyrazole Sulfonamide NMT Inhibition Landscape

Pyrazole sulfonamide derivatives have been extensively characterized as inhibitors of N-myristoyltransferase (NMT), an enzyme validated as a therapeutic target in trypanosomiasis, leishmaniasis, malaria, and certain cancers [1]. The landmark compound DDD85646 (a pyrazole sulfonamide) demonstrated an IC50 of 2 nM against TbNMT and an EC50 of 2 nM against T. brucei in culture, establishing the pyrazole sulfonamide scaffold as a privileged chemotype for NMT inhibition [1]. QSAR modeling of pyrazole sulfonamide NMT inhibitors has identified key structural determinants of potency, including the nature of the sulfonamide substituent, the pyrazole N1 substituent, and the overall lipophilicity profile [2]. CAS 1706074-38-5 contains the core pyrazole-4-sulfonamide pharmacophore with a cyclopropanesulfonamide substituent and a tetrahydropyranylmethyl N1 group—features that align with the structural determinants identified in published NMT inhibitor SAR. However, no direct NMT inhibition assay data (IC50, Ki, or EC50) for this specific compound are available in the public domain, and its actual potency against any NMT isoform remains uncharacterized.

N-myristoyltransferase NMT inhibition Pyrazole sulfonamide Antiparasitic Anticancer

Optimal Research and Procurement Application Scenarios for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide (CAS 1706074-38-5)


Structure–Activity Relationship (SAR) Exploration of the Sulfonamide Binding Pocket in NMT or MALT1 Inhibitor Programs

CAS 1706074-38-5 can serve as a structurally distinct entry point for SAR studies investigating the effect of cyclopropane-constrained sulfonamide substituents on target potency and selectivity. In NMT inhibitor programs, benchmark compounds such as DDD85646 have established the pyrazole sulfonamide scaffold as capable of sub-nanomolar potency [1]. Procuring CAS 1706074-38-5 enables direct comparison of the cyclopropanesulfonamide group against linear alkyl and aryl sulfonamide variants to map the steric and electronic requirements of the sulfonamide binding sub-pocket. Similarly, for MALT1 protease inhibitor programs—where pyrazolylsulfonamide compounds have been claimed as inhibitors [2]—this compound provides a novel sulfonamide variant for testing within existing MALT1 biochemical or cellular assay cascades.

Metabolic Stability Profiling of Cyclopropane-Containing Sulfonamides for Lead Optimization

The presence of a cyclopropane ring in CAS 1706074-38-5 is predicted to confer enhanced metabolic stability at the α-position of the sulfonamide compared to acyclic alkyl sulfonamides (e.g., propane-1-sulfonamide, CAS 1706275-82-2) [1]. This compound can be used in comparative in vitro microsomal or hepatocyte stability assays alongside its acyclic analogs to empirically determine whether the cyclopropane constraint translates to reduced oxidative metabolism. Such data are critical for lead optimization programs where metabolic soft spots on the sulfonamide substituent limit in vivo exposure. The cyclopropanesulfonamide group has been employed in kinase inhibitor programs specifically for its metabolic advantages [2].

Computational Chemistry and Docking Studies Requiring a Conformationally Constrained Sulfonamide Probe

For computational chemistry groups engaged in virtual screening, molecular docking, or free energy perturbation (FEP) calculations on targets such as NMT, MALT1, or carbonic anhydrase, CAS 1706074-38-5 offers a valuable probe molecule with reduced conformational degrees of freedom at the sulfonamide group. The cyclopropane ring limits the conformational sampling required during docking or molecular dynamics simulations, potentially yielding more precise binding pose predictions compared to flexible-chain analogs [1]. Procurement of this compound for co-crystallography or biophysical validation (SPR, ITC) of computational predictions can strengthen the confidence in in silico models used to guide further chemical optimization.

Synthetic Chemistry Diversification Using the Cyclopropanesulfonamide Handle

The cyclopropanesulfonamide group in CAS 1706074-38-5 is amenable to further synthetic elaboration—including ring-opening reactions, C–H functionalization, and sulfonamide N-alkylation—that are not accessible with aryl or simple alkyl sulfonamides [1]. This compound can serve as a versatile synthetic intermediate for constructing focused compound libraries that explore chemical space around the sulfonamide moiety, enabling the generation of novel analogs for hit-to-lead or lead optimization campaigns in anti-infective, oncology, or inflammation research areas where pyrazole sulfonamide chemotypes have shown promise [2].

Quote Request

Request a Quote for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.